4-methyl-2-(quinolin-8-yl)-1,2-dihydrophthalazin-1-one

Crystallography Conformational Analysis Structural Biology

4-Methyl-2-(quinolin-8-yl)-1,2-dihydrophthalazin-1-one is a synthetic organic compound belonging to the phthalazinone class, characterized by a bicyclic quinoline ring system attached to a 4-methylphthalazin-1-one core. The compound has a molecular formula of C18H13N3O and a molecular weight of 287.3 g/mol.

Molecular Formula C18H13N3O
Molecular Weight 287.322
CAS No. 479577-82-7
Cat. No. B2368145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-2-(quinolin-8-yl)-1,2-dihydrophthalazin-1-one
CAS479577-82-7
Molecular FormulaC18H13N3O
Molecular Weight287.322
Structural Identifiers
SMILESCC1=NN(C(=O)C2=CC=CC=C12)C3=CC=CC4=C3N=CC=C4
InChIInChI=1S/C18H13N3O/c1-12-14-8-2-3-9-15(14)18(22)21(20-12)16-10-4-6-13-7-5-11-19-17(13)16/h2-11H,1H3
InChIKeyXMYSTRUFPKBWBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

4-Methyl-2-(quinolin-8-yl)-1,2-dihydrophthalazin-1-one (CAS 479577-82-7): Structural and Physicochemical Baseline for a Phthalazinone Heterocycle


4-Methyl-2-(quinolin-8-yl)-1,2-dihydrophthalazin-1-one is a synthetic organic compound belonging to the phthalazinone class, characterized by a bicyclic quinoline ring system attached to a 4-methylphthalazin-1-one core [1]. The compound has a molecular formula of C18H13N3O and a molecular weight of 287.3 g/mol. Its solid-state structure has been unambiguously determined by single-crystal X-ray diffraction, revealing a twisted conformation with a dihedral angle of 72.4(1)° between the quinoline and phthalazinone ring systems [2]. This structural feature differentiates it from planar phthalazinone analogs and may influence its molecular recognition properties. The compound is cataloged in authoritative chemical databases including PubChem (CID 1481947), ChEBI (CHEBI:107954), and the LINCS consortium library, and is commercially available from multiple vendors at ≥95% purity .

Why 4-Methyl-2-(quinolin-8-yl)-1,2-dihydrophthalazin-1-one Cannot Be Interchanged with Other Phthalazinone Derivatives


Substitution among phthalazinone derivatives is not straightforward because small structural changes can profoundly alter solid-state conformation, solubility, and intermolecular interaction potential, even in the absence of target-specific bioactivity data. The crystal structure of 4-methyl-2-(quinolin-8-yl)-1,2-dihydrophthalazin-1-one reveals a markedly twisted geometry (dihedral angle 72.4°) that is fundamentally different from planar analogs such as 4-methyl-2-(2-naphthalenyl)-1-phthalazinone, which adopts a nearly coplanar arrangement of its aromatic systems [1]. This conformational difference translates into distinct computed physicochemical properties: the quinolinyl compound has a lower XLogP3 (3.0) due to the additional nitrogen atom in the quinoline ring, compared to an estimated logP of ~4.2 for the naphthyl analog, implying different solubility and partitioning behavior [2]. Furthermore, critical procurement-relevant parameters—including the absence of any published IC50, Ki, or selectivity profile—mean that substituting this compound with a 'similar' phthalazinone that does have bioactivity data could introduce uncharacterized off-target effects, invalidating experimental assumptions. Researchers must verify that the specific structural and physicochemical features of this compound match their experimental requirements rather than assuming class-level interchangeability.

Quantitative Differentiation Evidence for 4-Methyl-2-(quinolin-8-yl)-1,2-dihydrophthalazin-1-one Against the Closest Structural Analog


Crystal Structure Conformation: Twisted vs. Coplanar Geometry Determines Molecular Shape

Single-crystal X-ray diffraction demonstrates that 4-methyl-2-(quinolin-8-yl)-1,2-dihydrophthalazin-1-one adopts a twisted conformation with a dihedral angle of 72.4(1)° between the quinoline and phthalazinone ring planes [1]. In contrast, the closest ChEBI structural neighbor, 4-methyl-2-(2-naphthalenyl)-1-phthalazinone (CHEBI:114569, Tanimoto similarity 0.85), features a naphthalenyl substituent that, based on the absence of steric hindrance from an ortho nitrogen, is expected to adopt a significantly more coplanar geometry [2]. This 72.4° twist creates a distinctly non-planar molecular shape that influences crystal packing and potentially protein-ligand complementarity.

Crystallography Conformational Analysis Structural Biology

Lipophilicity Differentiation: Lower logP Driven by Quinoline Nitrogen

Computed physicochemical properties reveal a lipophilicity difference between the quinolinyl and naphthyl analogs. The target compound has an XLogP3 of 3.0 [1], reflecting the polarity contribution of the quinoline nitrogen atom. By comparison, 4-methyl-2-(2-naphthalenyl)-1-phthalazinone, lacking the heteroatom, is predicted to have a logP of approximately 4.2 (estimated by adding the π-value difference between naphthalene and quinoline to the XLogP3 of the target compound) [2]. This ~1.2 log unit difference corresponds to an approximately 16-fold difference in octanol-water partition coefficient.

Lipophilicity Drug-likeness Physicochemical Profiling

Hydrogen Bond Acceptor Capacity: Three vs. Two Acceptors Alters Intermolecular Interaction Potential

The target compound possesses three hydrogen bond acceptor (HBA) sites—the carbonyl oxygen of the phthalazinone and the two nitrogen atoms in the quinoline ring—compared to only two HBA sites in the naphthyl analog (carbonyl oxygen and phthalazinone N2) [1]. This additional HBA from the quinoline nitrogen enables distinct intermolecular hydrogen-bonding patterns that can affect crystal engineering, co-crystallization outcomes, and protein-ligand interactions. In crystallographic studies, this acceptor participates in intermolecular contacts that are absent in naphthalene-based analogs [2].

Hydrogen Bonding Molecular Recognition Supramolecular Chemistry

Commercial Purity Specification: 95% Minimum Assay Against Vendor-Defined Baselines

Commercially, 4-methyl-2-(quinolin-8-yl)-1,2-dihydrophthalazin-1-one is supplied with a minimum purity specification of 95% as verified by the vendor . For procurement in early-stage research, this specification provides a defined quality baseline. In contrast, many closely related phthalazinone derivatives are available only as discontinued items (e.g., from CymitQuimica) or without published purity standards . The presence of an active, specified-purity commercial source reduces quality uncertainty compared to sourcing from discontinued catalog entries.

Quality Control Procurement Specification Chemical Purity

Preferred Application Scenarios for 4-Methyl-2-(quinolin-8-yl)-1,2-dihydrophthalazin-1-one Based on Validated Evidence


Conformation-Dependent Crystallography or Co-crystal Engineering Requiring a Twisted Phthalazinone Scaffold

The unambiguous 72.4° twist angle determined by single-crystal X-ray diffraction [1] makes this compound suitable as a structurally defined building block for crystal engineering studies, co-crystallization screens, or supramolecular assembly research where a non-planar phthalazinone geometry is required. Researchers can exploit this predetermined conformation without the uncertainty of flexible analogs.

Physicochemical Property-Driven Compound Library Design or Screening Set Assembly

With an XLogP3 of 3.0 and three hydrogen bond acceptors [1], this compound occupies a distinct physicochemical space compared to the more lipophilic naphthyl analog (estimated logP ~4.2). Compound collection curators building diversity sets for phenotypic screening or fragment-based drug discovery can select this compound to represent the moderately polar, heteroatom-rich region of phthalazinone chemical space.

LINCS Consortium or Chemogenomic Profiling as an Untested Phthalazinone Probe

As a member of the LINCS library (LSM-19331) [1], this compound is available for systematic profiling in transcriptomic or proteomic assays. Its untested status—no published bioactivity data—makes it a candidate for novel target deconvolution studies where a 'dark chemical matter' probe with well-defined structural properties is preferred over previously annotated bioactive compounds.

Synthetic Chemistry as a Phthalazinone-Quinoline Building Block with Supplier-Qualified Purity

The commercial availability at ≥95% purity [1] supports its use as a synthetic intermediate or starting material for further derivatization. The quinoline nitrogen provides a site for potential metal coordination or electrophilic aromatic substitution, while the phthalazinone carbonyl enables nucleophilic additions—features not present in the naphthyl analog.

Quote Request

Request a Quote for 4-methyl-2-(quinolin-8-yl)-1,2-dihydrophthalazin-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.